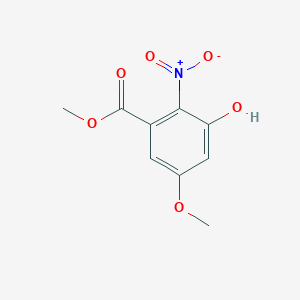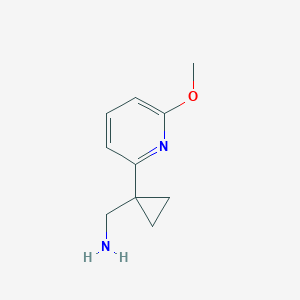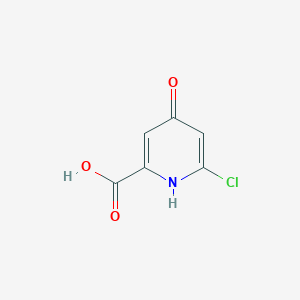
2-(2,1,3-Benzoxadiazol-5-yl)acetic acid
Overview
Description
“2-(2,1,3-Benzoxadiazol-5-yl)acetic acid” is a chemical compound with the CAS Number: 1083396-48-8 . It has a molecular weight of 178.15 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H6N2O3/c11-8(12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2, (H,11,12) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 178.15 .Scientific Research Applications
Synthesis and Characterization for Anticancer Evaluation : A study by Salahuddin et al. (2014) involved the synthesis of 1,3,4-oxadiazole derivatives using o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid as starting materials. The synthesized compounds were evaluated for their anticancer properties using in vitro methods. One compound showed significant activity against a breast cancer cell line, highlighting the potential of such derivatives in cancer research (Salahuddin et al., 2014).
Aldose Reductase Inhibitors for Diabetic Complications : La Motta et al. (2008) synthesized 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids to test their inhibition of aldose reductase, an enzyme implicated in diabetic complications. The lead compound demonstrated significant in vivo activity in preventing cataract development in diabetic rats, suggesting a new therapeutic avenue for managing diabetic complications (La Motta et al., 2008).
Corrosion Inhibition Properties : Research by Ammal et al. (2018) explored the corrosion inhibition abilities of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. This study is significant for industrial applications, particularly in materials science and engineering, to protect metals from corrosion (Ammal et al., 2018).
Antimicrobial Activity of Novel Compounds : Vodela et al. (2013) designed and synthesized novel benzoxazole-based 1,3,4-oxadiazoles and assessed their antimicrobial activity against various bacteria. The study contributes to the search for new antibacterial agents, which is crucial given the rising antibiotic resistance (Vodela et al., 2013).
Heparanase Inhibitors for Anti-Angiogenic Properties : Courtney et al. (2005) identified benzoxazol-5-yl acetic acid derivatives as potent inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This finding opens new pathways for cancer treatment research, particularly in targeting tumor growth and spread (Courtney et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-(2,1,3-benzoxadiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNKVXVDVAOZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297158 | |
| Record name | 2,1,3-Benzoxadiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083396-48-8 | |
| Record name | 2,1,3-Benzoxadiazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083396-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzoxadiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1649839.png)












